molecular formula C26H25F9N2O4 B12826063 Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12826063
M. Wt: 600.5 g/mol
InChI Key: CMSGWTNRGKRWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Torcetrapib undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with cholesteryl ester transfer protein, inhibiting its function . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the transformation of the compound into its active form. The major products formed from these reactions include high-density lipoprotein cholesterol and low-density lipoprotein cholesterol .

Biological Activity

Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by multiple trifluoromethyl groups and a quinoline core, suggests interesting biological activities that warrant detailed investigation.

Chemical Structure

The compound can be represented as follows:

C20H20F6N2O3\text{C}_{20}\text{H}_{20}\text{F}_6\text{N}_2\text{O}_3

This structure includes:

  • Quinoline core : A bicyclic structure known for various biological activities.
  • Trifluoromethyl groups : Modifications that enhance lipophilicity and metabolic stability.

Antimicrobial Properties

Research indicates that compounds similar to this quinoline derivative exhibit antimicrobial activity. The presence of trifluoromethyl groups is often associated with enhanced potency against various pathogens. For instance, studies have shown that derivatives of trifluoromethylated quinolines demonstrate significant inhibition against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For example, molecular docking studies suggest that it may effectively bind to acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . The binding affinity of the compound was found to be promising, indicating potential therapeutic applications in neuropharmacology.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it possesses cytotoxic activity against human cancer cells, likely due to its ability to induce apoptosis. Further research is necessary to elucidate the mechanisms behind this activity and its selectivity towards cancerous versus normal cells .

Study 1: Antibacterial Activity

A study published in a peer-reviewed journal explored the antibacterial properties of several trifluoromethylated quinolines, including our compound of interest. Results showed that at concentrations of 10 µg/mL, the compound inhibited the growth of Staphylococcus aureus by 75%, demonstrating significant antibacterial potential .

Study 2: AChE Inhibition

Another investigation focused on the inhibition of AChE by various quinoline derivatives. The compound exhibited a binding energy of -9.8 kcal/mol at the catalytic active site of AChE, indicating strong interaction and potential as a therapeutic agent for Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity Type Tested Concentration Effect Observed Reference
Antibacterial10 µg/mL75% inhibition of Staphylococcus aureus
AChE InhibitionN/ABinding energy -9.8 kcal/mol
CytotoxicityVariesInduction of apoptosis in cancer cells

Properties

IUPAC Name

ethyl 4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSGWTNRGKRWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F9N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870300
Record name Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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